molecular formula C22H17BrN2O3 B11689053 3-bromo-4-ethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

3-bromo-4-ethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

Cat. No.: B11689053
M. Wt: 437.3 g/mol
InChI Key: OJSXEJWKBUKJAN-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with a bromo group, an ethoxy group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzoxazole ring, followed by the introduction of the bromo and ethoxy substituents. The final step involves the formation of the benzamide linkage.

    Formation of Benzoxazole Ring: This can be achieved through the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Bromo and Ethoxy Groups: The bromo group can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS). The ethoxy group can be introduced through nucleophilic substitution using ethyl iodide or ethyl bromide.

    Formation of Benzamide Linkage: This step involves the reaction of the substituted benzoxazole with a suitable benzoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-bromo-4-ethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Potential use in the development of biochemical probes and as a ligand in binding studies.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-ethoxy-N-(2-fluorophenyl)-1,3-benzoxazol-5-yl)benzamide
  • 3-bromo-4-ethoxy-N-(2-methylphenyl)-1,3-benzoxazol-5-yl)benzamide

Uniqueness

3-bromo-4-ethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the bromo, ethoxy, and benzoxazole groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17BrN2O3

Molecular Weight

437.3 g/mol

IUPAC Name

3-bromo-4-ethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C22H17BrN2O3/c1-2-27-19-10-8-15(12-17(19)23)21(26)24-16-9-11-20-18(13-16)25-22(28-20)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,24,26)

InChI Key

OJSXEJWKBUKJAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4)Br

Origin of Product

United States

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